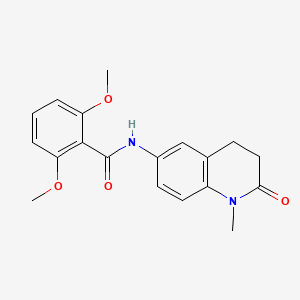

2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Beschreibung

2,6-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small-molecule compound featuring a tetrahydroquinolinone core substituted with a 1-methyl-2-oxo group and a benzamide moiety bearing 2,6-dimethoxy substituents. Its molecular complexity necessitates advanced analytical techniques, such as X-ray crystallography (using tools like SHELX or Mercury CSD ), and chiral separation methods for stereochemical characterization .

Eigenschaften

IUPAC Name |

2,6-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-21-14-9-8-13(11-12(14)7-10-17(21)22)20-19(23)18-15(24-2)5-4-6-16(18)25-3/h4-6,8-9,11H,7,10H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYBSYKVNKBBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that similar compounds, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities. They are valuable in drug research and development, and many publications have dealt with their synthetic analogs.

Mode of Action

It’s known that similar compounds interact with their targets to induce changes that lead to their biological activities. More research is needed to determine the exact mode of action of this specific compound.

Biochemical Pathways

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been found to affect various biochemical pathways. These compounds are involved in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities.

Pharmacokinetics

Similar compounds have shown excellent cellular potency and favorable pharmacokinetic properties. More research is needed to determine the exact ADME properties of this specific compound and their impact on its bioavailability.

Result of Action

Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. It’s known that similar compounds are soluble in ethanol, which could potentially affect their stability and efficacy. More research is needed to understand how environmental factors influence this specific compound’s action.

Biologische Aktivität

2,6-Dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential pharmacological applications. The structure suggests it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : C15H18N2O3

- Molecular Weight : 270.31 g/mol

- IUPAC Name : 2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that compounds similar to 2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit anticancer properties. For instance:

- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that related compounds can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights : These effects are often linked to the modulation of signaling pathways such as the PI3K/Akt pathway and the induction of oxidative stress.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of related compounds:

- Neurotransmitter Modulation : Compounds with similar structures have been shown to influence neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation and cognitive function.

- Animal Models : In vivo experiments in rodent models have indicated reduced neurodegeneration and improved behavioral outcomes following administration of these compounds.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Modulates neurotransmitter levels | |

| Enzyme Inhibition | Potential PDE4 inhibitor |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer efficacy of a related compound in various human cancer cell lines. The results showed a dose-dependent inhibition of cell growth and increased markers of apoptosis.

Case Study 2: Neuroprotection in Rodents

In an experimental model of neurodegeneration induced by oxidative stress, administration of a similar compound resulted in significant preservation of neuronal integrity and function. Behavioral tests indicated improved cognitive performance compared to control groups.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of novel derivatives based on the core structure of 2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. These derivatives have shown enhanced potency against specific targets:

- Selective PDE4 Inhibition : Some derivatives have demonstrated selective inhibition of phosphodiesterase type 4 (PDE4), which is implicated in inflammatory responses and cognitive function.

- Synergistic Effects : Combinations with other therapeutic agents have shown synergistic effects in both preclinical models and early-phase clinical trials.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research has indicated that compounds similar to 2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit neuroprotective properties. These compounds may help in protecting neuronal cells from damage caused by oxidative stress and neuroinflammation. For example:

- Case Study : A study demonstrated that related tetrahydroquinoline derivatives effectively reduced memory impairment and neuroinflammation in animal models of Alzheimer's disease by modulating signaling pathways involved in neuroprotection .

Anticancer Activity

There is growing interest in the anticancer potential of this compound. Its structural similarity to known anticancer agents suggests it may inhibit tumor growth through various mechanisms:

- Mechanism of Action : It may induce apoptosis in cancer cells and inhibit angiogenesis. In vitro studies have shown that related compounds can disrupt the cell cycle and promote cancer cell death .

| Type of Cancer | Mechanism | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Inhibition of cell proliferation |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammation is a critical component in various diseases, including chronic pain and autoimmune disorders.

- Research Findings : Studies have reported that derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting a potential therapeutic role in treating inflammatory conditions .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the efficacy and safety profiles of 2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide:

- Toxicology Assessments : Initial studies indicate a favorable safety profile with low toxicity levels observed in tested dosages.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be contextualized against analogous tetrahydroquinolin derivatives. Below is a detailed comparison based on the evidence provided:

Table 1: Structural and Physicochemical Comparison

Key Observations

Structural Divergence: The target compound features a benzamide group with 2,6-dimethoxy substituents, whereas the analogous compound in incorporates a thiophene-2-carboximidamide linked to a pyrrolidine moiety. This difference likely impacts electronic properties, solubility, and biological target interactions.

Stereochemical Complexity :

- The enantiomers of the thiophene derivative in exhibit distinct optical rotations ([α]D = ±18.0°), highlighting the importance of chiral separation techniques (e.g., supercritical fluid chromatography) for pharmacological optimization . The target compound’s stereochemical profile remains uncharacterized in the provided evidence.

Analytical Validation :

- The thiophene derivative was rigorously characterized via 1H NMR, ESI-HRMS, and HPLC , with purity exceeding 99% . Similar methodologies (e.g., crystallographic validation via Mercury CSD or SHELX ) would be essential for the target compound’s structural confirmation.

Research Implications and Gaps

- Synthetic Pathways : details chiral separation via SFC (supercritical fluid chromatography), a method applicable to the target compound if stereoisomers exist .

- Data Limitations : The absence of crystallographic or biological data for the target compound underscores the need for experimental validation using tools referenced in –5.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2,6-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Amination : Coupling 2,6-dimethoxybenzoyl chloride with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .

- Cyclization : Acid- or base-mediated cyclization to stabilize the tetrahydroquinoline core .

- Critical Parameters :

- Temperature : Optimal yields (~70–80%) are achieved at 0–5°C during amination to minimize side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Analytical Confirmation : Use NMR (¹H/¹³C) to verify amide bond formation and LC-MS to assess purity (>95%) .

Q. How is the structural integrity of this compound validated in academic research?

- Primary Techniques :

- Single-Crystal X-Ray Diffraction : Resolve 3D molecular geometry using SHELX programs for crystallographic refinement .

- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Case Example : Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism in the benzamide group.

- Solutions :

- Variable-Temperature NMR : Conduct experiments at −20°C to slow rotation and clarify splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping peaks unambiguously .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Challenges : Low aqueous solubility due to lipophilic methoxy and tetrahydroquinoline groups.

- Methodology :

- Salt Formation : Test hydrochloride or sodium salts to improve solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

How do substituent modifications impact biological activity? A QSAR approach.

- Design : Synthesize analogs with varied substituents (e.g., fluoro at position 2, methyl at position 4) .

- QSAR Modeling :

- Descriptors : Include Hammett σ values for electron-withdrawing groups and molar refractivity for steric effects .

- Activity Correlation : Use IC₅₀ values from enzyme inhibition assays (e.g., kinase targets) to train models .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.